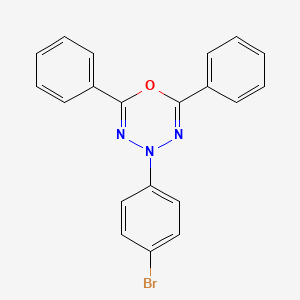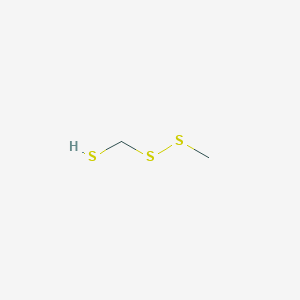
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate is a chemical compound with the molecular formula C12H21BrO4. It is a derivative of malonic acid and is known for its applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a diethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(5-bromopentyl)-3-oxopentanedioate typically involves the reaction of diethyl malonate with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted malonates.
Reduction: Formation of diols.
Hydrolysis: Formation of malonic acid derivatives.
科学的研究の応用
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 2-(5-bromopentyl)-3-oxopentanedioate involves its interaction with various molecular targets. In photodynamic therapy, the compound absorbs light at a specific wavelength (520 nm) and emits fluorescence (620 nm), leading to the generation of reactive oxygen species that can induce cell death . The bromine atom and ester groups play crucial roles in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- Diethyl 2-(5-bromopentyl)malonate
- Diethyl 2-(5-chloropentyl)-3-oxopentanedioate
- Diethyl 2-(5-iodopentyl)-3-oxopentanedioate
Uniqueness
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
特性
| 112429-79-5 | |
分子式 |
C14H23BrO5 |
分子量 |
351.23 g/mol |
IUPAC名 |
diethyl 2-(5-bromopentyl)-3-oxopentanedioate |
InChI |
InChI=1S/C14H23BrO5/c1-3-19-13(17)10-12(16)11(14(18)20-4-2)8-6-5-7-9-15/h11H,3-10H2,1-2H3 |
InChIキー |
HYCPLXZMEJRKMH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C(CCCCCBr)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)





![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
